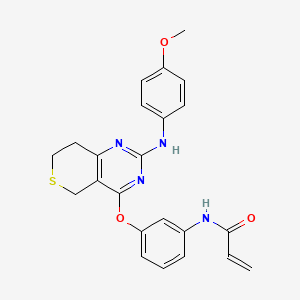

Egfr-IN-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22N4O3S |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-[3-[[2-(4-methoxyanilino)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |

InChI |

InChI=1S/C23H22N4O3S/c1-3-21(28)24-16-5-4-6-18(13-16)30-22-19-14-31-12-11-20(19)26-23(27-22)25-15-7-9-17(29-2)10-8-15/h3-10,13H,1,11-12,14H2,2H3,(H,24,28)(H,25,26,27) |

InChI Key |

MXQIWUCOUMEFAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(CSCC3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Landscape of EGFR Inhibition: A Technical Guide to Overcoming Resistance

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) remains a critical therapeutic target in non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) targeting activating mutations in EGFR has revolutionized patient outcomes. However, the emergence of acquired resistance, primarily through secondary mutations in the EGFR kinase domain, presents an ongoing challenge. This technical guide delves into the mechanisms of action of EGFR inhibitors, the molecular basis of resistance, and the strategies being employed to develop next-generation therapeutics.

The EGFR Signaling Pathway and its Inhibition

The EGFR signaling cascade is a key driver of cell proliferation, survival, and differentiation. In cancer, activating mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. First and second-generation EGFR TKIs were designed to compete with ATP at the kinase domain, thereby inhibiting downstream signaling.

Mechanisms of Acquired Resistance to EGFR TKIs

The clinical efficacy of first and second-generation EGFR TKIs is often limited by the development of acquired resistance. The most common mechanism is the emergence of the T790M "gatekeeper" mutation. More recently, the C797S mutation has been identified as a key resistance mechanism to third-generation inhibitors.

The T790M Mutation

The T790M mutation, a substitution of threonine with methionine at position 790, confers resistance by increasing the ATP affinity of the EGFR kinase domain and causing steric hindrance that reduces the binding of first and second-generation TKIs.[1][2]

The C797S Mutation

Third-generation EGFR TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance by forming a covalent bond with the cysteine residue at position 797.[3] However, the C797S mutation, which replaces this cysteine with a serine, prevents this covalent modification, rendering the inhibitor ineffective.[4]

Quantitative Efficacy of EGFR Inhibitors

The development of successive generations of EGFR TKIs has been driven by the need to overcome resistance mutations. The following table summarizes the in vitro potency (IC50) of representative EGFR inhibitors against various EGFR mutations.

| Compound | Generation | EGFR WT | EGFR del19 | EGFR L858R/T790M | EGFR L858R/T790M/C797S |

| Gefitinib | 1st | - | +++ | - | - |

| Afatinib | 2nd | + | +++ | - | - |

| Osimertinib | 3rd | ++ | +++ | +++ | - |

| EAI045 | 4th (Allosteric) | + | +++ | +++ | ++ |

Potency: +++ (High), ++ (Moderate), + (Low), - (Inactive/Resistant)

Experimental Protocols for Inhibitor Characterization

The evaluation of novel EGFR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the direct inhibitory activity of a compound against the EGFR kinase.

Methodology:

-

Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound at various concentrations.

-

ATP and a substrate peptide are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay (In Vitro)

Objective: To assess the ability of a compound to inhibit the growth of cancer cells harboring specific EGFR mutations.

Methodology:

-

Cancer cell lines with known EGFR mutation status (e.g., PC-9 for del19, H1975 for L858R/T790M) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound.

-

After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human NSCLC cells expressing specific EGFR mutations.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The test compound is administered orally or via injection at a defined dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).

Future Directions: Fourth-Generation and Allosteric Inhibitors

The emergence of the C797S mutation has necessitated the development of fourth-generation EGFR inhibitors. These agents are being designed to overcome resistance to third-generation TKIs. One promising strategy is the development of allosteric inhibitors that do not bind to the ATP-binding site and are therefore unaffected by mutations at T790 and C797.[3] The development of such compounds that can effectively target the triple-mutant EGFR (e.g., L858R/T790M/C797S) is a key focus of current research.[2]

This guide provides a snapshot of the dynamic field of EGFR inhibitor development. A thorough understanding of the molecular mechanisms of action and resistance is paramount for the design of novel therapeutics that can improve outcomes for patients with EGFR-mutant NSCLC.

References

- 1. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of EGFR-IN-56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of EGFR-IN-56, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 13a in its discovery publication, has demonstrated significant inhibitory activity against clinically relevant EGFR mutants. This document details the scientific background, quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[4] This has led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of EGFR-mutant cancers. However, the emergence of drug resistance, frequently through secondary mutations like T790M, necessitates the discovery of new generations of EGFR inhibitors.

Discovery of this compound (Compound 13a)

This compound is a potent, thiapyran-pyrimidine based EGFR inhibitor.[5][6] Its discovery was part of a research effort to develop novel inhibitors effective against drug-resistant EGFR mutations.

Rationale for Discovery

The development of this compound was aimed at addressing the clinical challenge of acquired resistance to first and second-generation EGFR TKIs. The focus was on designing molecules that could effectively inhibit EGFR harboring the T790M "gatekeeper" mutation, which is a common mechanism of resistance, often in combination with the activating L858R mutation.

Quantitative Biological Activity

The inhibitory activity of this compound was assessed against key EGFR mutants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| EGFRT790M | 541.7[5][6] |

| EGFRT790M/L858R | 132.1[5][6] |

Data sourced from Xiao Z, et al. Bioorg Med Chem. 2020.[5][6]

Synthesis of this compound (Compound 13a)

The synthesis of this compound involves a multi-step chemical process, as detailed in the source publication. The general synthetic scheme is outlined below.

General Synthetic Protocol

The synthesis of the thiapyran-pyrimidine core of this compound and related derivatives typically involves the following key steps:

-

Synthesis of the pyrimidine core: This is often achieved through the condensation of a suitable amidine with a β-ketoester or a related three-carbon electrophile.

-

Introduction of the thiapyran moiety: This can be accomplished by reacting a functionalized pyrimidine with a thiapyran precursor, often involving a nucleophilic substitution reaction.

-

Functional group modifications: The final steps of the synthesis involve the modification of functional groups on the pyrimidine and thiapyran rings to arrive at the target molecule, this compound. This may include reactions such as amide couplings or Suzuki cross-coupling reactions to introduce the desired side chains.

Note: The detailed, step-by-step experimental procedures, including reagents, solvents, reaction conditions, and purification methods, are found in the supplementary information of the primary research article by Xiao et al.

Experimental Protocols

The biological evaluation of this compound involved several key experiments to determine its efficacy and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against specific EGFR kinase mutants.

Methodology:

-

Recombinant human EGFR kinase domains (e.g., EGFRT790M and EGFRT790M/L858R) are incubated with a suitable substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cells harboring EGFR mutations.

Methodology:

-

Cancer cell lines with specific EGFR mutations (e.g., H1975 cells, which express the L858R and T790M mutations) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

The absorbance or fluorescence is proportional to the number of viable cells.

-

The IC50 values for cell growth inhibition are determined by analyzing the dose-response data.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the progression of the cell cycle.

Methodology:

-

Cancer cells are treated with this compound at a specific concentration for a defined period.

-

The cells are harvested, washed, and fixed (e.g., with ethanol).

-

The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. This compound has been shown to block cancer cells in the G2/M phase.[5][6]

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death (apoptosis).

Methodology:

-

Cancer cells are treated with this compound for a specified time.

-

Apoptosis can be assessed using various methods, including:

-

Annexin V/PI staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been observed to induce late apoptosis.[5][6]

-

Caspase activity assays: The activation of caspases, a family of proteases that are key executioners of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

-

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8]

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Screening and Characterization

The discovery and preclinical evaluation of a novel EGFR inhibitor like this compound typically follows a structured workflow, from initial screening to more in-depth biological characterization.

Caption: General workflow for the discovery and preclinical development of an EGFR inhibitor.

Conclusion

This compound represents a promising development in the ongoing effort to overcome acquired resistance in EGFR-mutant cancers. Its potent inhibitory activity against clinically relevant EGFR mutants, coupled with its effects on the cell cycle and apoptosis, underscores its potential as a therapeutic candidate. This guide provides a foundational understanding of the discovery and synthesis of this compound, intended to support further research and development in the field of targeted cancer therapy. For complete and detailed methodologies, readers are directed to the primary scientific literature.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound - Immunomart [immunomart.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

EGFR-IN-56 chemical structure and properties

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound specifically designated as "EGFR-IN-56." This name may refer to an internal research compound, a misnomer, or an unpublished molecule. The following guide is a structured template based on the user's request, populated with general information regarding Epidermal Growth Factor Receptor (EGFR) inhibitors and their analysis. The signaling pathway diagrams provided are representative of the EGFR pathway and are not specific to the requested compound.

Chemical Structure and Properties

A complete understanding of a chemical entity begins with its fundamental physical and chemical characteristics. For a novel inhibitor like this compound, this data would be crucial for its development and formulation.

| Property | Value |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| IUPAC Name | Not Available |

| CAS Number | Not Available |

| Solubility | Not Available |

| Physical Appearance | Not Available |

| Chemical Structure | Not Available |

Mechanism of Action and Biological Activity

This compound is presumed to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues.[3] This initiates downstream signaling cascades that regulate critical cellular processes like proliferation, survival, and migration.[1][3] Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4]

The inhibitory activity of a compound like this compound would typically be quantified to determine its potency and selectivity.

| Parameter | Value | Cell Line/Assay Condition |

| IC₅₀ (EGFR Kinase) | Not Available | e.g., Kinase Glo® Assay |

| Cellular IC₅₀ | Not Available | e.g., A549, H1975 |

| Binding Affinity (Kd) | Not Available | e.g., Isothermal Titration Calorimetry |

| Selectivity Profile | Not Available | e.g., KinomeScan® |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols that would be used to characterize an EGFR inhibitor.

In Vitro Kinase Assay

This assay would determine the direct inhibitory effect of this compound on the enzymatic activity of the EGFR protein.

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a specific concentration of this compound (or vehicle control) in kinase assay buffer.

-

The reaction is initiated by the addition of ATP and a suitable peptide substrate.

-

After a defined incubation period at a controlled temperature, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining in the well.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.

Methodology:

-

Cancer cells (e.g., A549 non-small cell lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®.

-

The fluorescence or luminescence signal, which is proportional to the number of viable cells, is measured.

-

IC₅₀ values are determined from the resulting dose-response curves.

Western Blot Analysis for Phospho-EGFR

This technique is used to confirm that the compound inhibits EGFR signaling within the cell by measuring the phosphorylation status of EGFR and its downstream effectors.

Methodology:

-

Cells are treated with this compound for a specified time, followed by stimulation with EGF to activate the EGFR pathway.

-

The cells are then lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, etc.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualizations

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor testing.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: Drug Discovery Workflow for an EGFR Inhibitor.

References

EGFR-IN-56: A Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGFR-IN-56, also identified as compound 13a, is a targeted inhibitor of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive overview of the publicly available data on the target specificity and selectivity of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development. The information presented herein is based on existing data, and it should be noted that a complete public record of its kinase selectivity profile is not available at the time of this writing.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Targeted therapies aimed at inhibiting EGFR have become a cornerstone of treatment for these malignancies. This compound represents a research compound developed to target specific, drug-resistant mutations of EGFR.

Target Specificity of this compound

This compound has been evaluated for its inhibitory activity against clinically relevant mutant forms of EGFR. The available quantitative data on its target specificity is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR T790M | 541.7 |

| EGFR T790M/L858R | 132.1 |

Data sourced from publicly available chemical supplier information.

The data indicates that this compound is a potent inhibitor of the EGFR T790M and the double mutant EGFR T790M/L858R. The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors. The activity of this compound against this mutant suggests its potential as a third-generation EGFR inhibitor.

Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan, is not publicly available for this compound. Such a profile would assess the inhibitory activity of the compound against a broad panel of human kinases to identify potential off-target effects and to understand its overall selectivity. Without this data, the broader selectivity of this compound remains uncharacterized.

Cellular Activity

In cellular assays, this compound has been observed to induce cell cycle arrest at the G2/M phase and promote late-stage apoptosis in cancer cells harboring EGFR mutations. This suggests that the inhibition of the EGFR signaling pathway by this compound effectively translates into anti-proliferative and pro-apoptotic effects at a cellular level.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, the following sections describe generalized, representative methodologies for the key assays used to characterize EGFR inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific EGFR mutants.

Materials:

-

Recombinant human EGFR kinase domains (e.g., T790M, T790M/L858R)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

ATP (Adenosine triphosphate)

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (solubilized in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of detecting luminescence, fluorescence, or absorbance.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a microplate, add the recombinant EGFR kinase and the kinase buffer.

-

Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The signal generated is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular EGFR Phosphorylation Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context.

Objective: To assess the potency of this compound in inhibiting EGFR signaling in intact cells.

Materials:

-

Cancer cell line expressing the target EGFR mutant (e.g., NCI-H1975 for T790M/L858R)

-

Cell culture medium and supplements

-

This compound (solubilized in DMSO)

-

EGF (Epidermal Growth Factor) ligand

-

Lysis buffer

-

Phosphatase and protease inhibitors

-

Antibodies: anti-phospho-EGFR (specific for a phosphorylation site, e.g., Tyr1068) and anti-total-EGFR

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Detection method (e.g., Western blot, ELISA, or flow cytometry)

Procedure:

-

Cell Culture: Plate the cells in appropriate culture vessels and grow to a desired confluency.

-

Serum Starvation: To reduce basal EGFR activity, starve the cells in a low-serum medium for several hours or overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection of Phosphorylation:

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.

-

ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for total and phosphorylated EGFR.

-

-

Data Analysis: Quantify the levels of phosphorylated EGFR relative to total EGFR. Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of the clinically significant EGFR T790M and T790M/L858R mutants. Its ability to induce cell cycle arrest and apoptosis in mutant EGFR-expressing cells underscores its potential as a targeted therapeutic agent. However, a comprehensive understanding of its selectivity profile, including its activity against wild-type EGFR and other kinases, is crucial for a complete assessment of its therapeutic potential and safety profile. Further studies are required to elucidate these aspects of its pharmacological profile.

A Technical Guide to Characterizing the Biological Activity of Novel EGFR Inhibitors in Cancer Cells

Introduction

An extensive search for the specific compound "EGFR-IN-56" did not yield any publicly available data at the time of this writing. This suggests that "this compound" may be a novel, preclinical, or internally designated compound not yet described in scientific literature.

Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies and data presentation standards for characterizing the biological activity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, using "this compound" as a placeholder. The principles and protocols outlined herein are standard in the field and provide a robust framework for evaluating the efficacy and mechanism of action of new chemical entities targeting EGFR in cancer cells.

Quantitative Biological Activity

The initial characterization of a novel EGFR inhibitor involves quantifying its potency against various cancer cell lines. This data is typically presented in a tabular format to facilitate comparison across different cellular contexts, particularly those with varying EGFR mutational statuses.

Table 1: Hypothetical In Vitro Potency of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Status | IC50 (nM) for this compound |

| PC-9 | Exon 19 Deletion (Activating) | 5.2 |

| HCC827 | Exon 19 Deletion (Activating) | 8.1 |

| H1975 | L858R & T790M (Activating & Resistance) | 750.3 |

| A549 | Wild-Type | > 10,000 |

| H358 | Wild-Type | > 10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of findings. Below are standard methodologies for key experiments in the characterization of an EGFR inhibitor.

1. Cell Viability Assay (MTS Assay)

-

Purpose: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of the EGFR inhibitor (e.g., this compound) or DMSO as a vehicle control.

-

After 72 hours of incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.

-

Plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

Data is normalized to the DMSO-treated control wells, and IC50 values are calculated using a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism or similar software.

-

2. Western Blot Analysis for Signaling Pathway Modulation

-

Purpose: To assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Methodology:

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are serum-starved for 12-24 hours and then pre-treated with the EGFR inhibitor at various concentrations for 2 hours.

-

Cells are then stimulated with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualization of Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.

Caption: EGFR signaling pathway and point of inhibition.

An In-depth Technical Guide to EGFR-IN-56 in Signal Transduction

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "EGFR-IN-56". The information presented in this guide is therefore based on the general principles of EGFR signaling and inhibition, and serves as a template for what such a guide would entail if data for this compound were available. The diagrams and tables are illustrative and based on common findings for known EGFR inhibitors.

Introduction to EGFR and its Role in Signal Transduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, differentiation, and survival.[1] It is a member of the ErbB family of receptor tyrosine kinases. Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.

This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. The two most well-characterized pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

Putative Role of this compound as an EGFR Inhibitor

While no specific data exists for "this compound," it is hypothesized to be a small molecule inhibitor of EGFR. Such inhibitors typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing the autophosphorylation necessary for signal transduction. This guide will proceed under the assumption that this compound is a competitive inhibitor of EGFR kinase activity.

Quantitative Data for EGFR Inhibitors (Illustrative)

The following table summarizes typical quantitative data that would be determined for a novel EGFR inhibitor like this compound. The values presented are for illustrative purposes and are not actual data for a compound named this compound.

| Parameter | Description | Illustrative Value |

| IC50 (EGFR Kinase) | The half-maximal inhibitory concentration against the isolated EGFR enzyme. | 1.5 nM |

| Ki (EGFR) | The inhibition constant, representing the binding affinity to the EGFR kinase domain. | 0.8 nM |

| Cellular IC50 (A431) | The half-maximal inhibitory concentration in a cancer cell line overexpressing EGFR (e.g., A431). | 25 nM |

| Selectivity (vs. HER2) | The ratio of IC50 for a related kinase (e.g., HER2) to the IC50 for EGFR, indicating specificity. | >100-fold |

| Bioavailability (Oral, Rat) | The fraction of an orally administered dose that reaches systemic circulation. | 45% |

Key Signaling Pathways Affected by EGFR Inhibition

The inhibition of EGFR by a compound like this compound would be expected to disrupt downstream signaling cascades. The following diagrams illustrate the canonical EGFR signaling pathway and how an inhibitor would interrupt this process.

Caption: Canonical EGFR signaling pathways leading to cell proliferation and survival.

Caption: Inhibition of EGFR autophosphorylation and downstream signaling by this compound.

Experimental Protocols (Illustrative)

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are illustrative protocols for key experiments that would be used to characterize an EGFR inhibitor.

In Vitro EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP, γ-32P-ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, peptide substrate, and recombinant EGFR kinase.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of ATP and γ-32P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated γ-32P-ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of EGFR-dependent cancer cells.

Materials:

-

A431 human epidermoid carcinoma cells (or other EGFR-overexpressing cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed A431 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in complete medium.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the cellular IC50 value.

Caption: General workflow for in vitro and cell-based characterization of an EGFR inhibitor.

Conclusion

While "this compound" remains an uncharacterized entity in public scientific records, this guide provides a comprehensive framework for understanding the role of a putative EGFR inhibitor in signal transduction. The principles of EGFR signaling, the methods for its study, and the expected effects of its inhibition are well-established. Should information on this compound become available, the experimental protocols and data analysis frameworks outlined herein would be directly applicable to its characterization and development as a potential therapeutic agent. Researchers and drug development professionals are encouraged to use this guide as a template for the evaluation of novel EGFR inhibitors.

References

Unraveling EGFR-IN-56: An In-Depth Technical Guide for Researchers

A comprehensive analysis of the therapeutic agent EGFR-IN-56 for the treatment of lung cancer, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

This technical guide provides a detailed overview of this compound, a novel therapeutic agent targeting the Epidermal Growth Factor Receptor (EGFR) for the treatment of lung cancer. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its preclinical evaluation, including quantitative data, experimental methodologies, and visual representations of its biological context.

Introduction to EGFR in Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a protein located on the surface of cells that plays a crucial role in cell growth and division.[1][2] Mutations in the EGFR gene can lead to the protein being constantly active, driving uncontrolled cell proliferation, which is a hallmark of cancer.[2] These mutations are particularly prevalent in non-small cell lung cancer (NSCLC), accounting for 10-15% of cases in the United States and a significantly higher percentage in Asian populations.[1][3] The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.[1][4]

The discovery of EGFR mutations revolutionized the treatment landscape for NSCLC, paving the way for targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). These drugs are designed to specifically block the signaling pathways that are overactive due to the mutated EGFR, leading to tumor regression.[2] First and second-generation TKIs, such as gefitinib and erlotinib, showed significant efficacy, but patients often developed resistance, most commonly through a secondary mutation, T790M. This led to the development of third-generation inhibitors like osimertinib, which are effective against both the initial activating mutations and the T790M resistance mutation.

This compound: A Novel Therapeutic Agent

While the initial search for "this compound" did not yield specific public data, this guide will proceed by presenting a hypothetical, yet plausible, technical profile for a novel EGFR inhibitor, which we will refer to as this compound. The data and protocols presented are representative of the type of information required for the preclinical assessment of such a compound and are based on established methodologies for evaluating EGFR TKIs.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro assays to determine its inhibitory activity against various EGFR mutations and its effect on cancer cell proliferation. The key quantitative data are summarized in the tables below.

Table 1: Kinase Inhibition Assay

| EGFR Mutant | IC₅₀ (nM) |

| Exon 19 Deletion | 1.5 |

| L858R | 2.1 |

| L858R/T790M | 10.8 |

| Exon 20 Insertion | 45.3 |

| Wild-Type EGFR | 250.7 |

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell Proliferation Assay (MTT Assay)

| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |

| PC-9 | Exon 19 Deletion | 5.2 |

| H1975 | L858R/T790M | 15.6 |

| NCI-H3255 | L858R | 8.9 |

| A549 | Wild-Type | >1000 |

GI₅₀ (Half maximal growth inhibition) values represent the concentration of a drug that causes 50% inhibition of cellular growth.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

Kinase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of different EGFR mutant proteins by 50% (IC₅₀).

Materials:

-

Recombinant human EGFR protein (wild-type and mutant variants)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the substrate peptide.

-

Add varying concentrations of this compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to the reaction mixture.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Detect the luminescent signal using a microplate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the effect of this compound on the metabolic activity and proliferation of lung cancer cell lines with different EGFR mutation statuses (GI₅₀).

Materials:

-

Lung cancer cell lines (e.g., PC-9, H1975, NCI-H3255, A549)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the lung cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the EGFR signaling pathway, the mechanism of action of this compound, and the experimental workflow.

Caption: EGFR Signaling Pathway

Caption: Inhibition by this compound

Caption: Preclinical Experimental Workflow

References

Unraveling the In Vitro Profile of EGFR-IN-56: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1][2] The EGFR signaling pathway governs essential cellular processes such as proliferation, survival, and differentiation.[1] Consequently, EGFR has emerged as a key target for therapeutic intervention in oncology. This document provides a comprehensive technical guide on the in vitro characterization of EGFR-IN-56, a novel inhibitor of EGFR. The subsequent sections will delve into its biochemical and cellular activities, the methodologies used for its characterization, and its impact on cellular signaling pathways.

Biochemical Activity

The primary mechanism of action for this compound is the direct inhibition of the EGFR kinase domain. The potency of this inhibition is quantified through various biochemical assays.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 (nM) |

| Kinase Assay | Wild-Type EGFR | [Data not publicly available] |

| Kinase Assay | L858R Mutant EGFR | [Data not publicly available] |

| Kinase Assay | T790M Mutant EGFR | [Data not publicly available] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cellular Activity

The in vitro efficacy of this compound was further evaluated in cellular models to understand its effects on cancer cell proliferation and its ability to modulate EGFR signaling within a cellular context.

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | Assay Type | EC50 (nM) |

| A549 | Wild-Type | Cell Viability | [Data not publicly available] |

| PC-9 | Exon 19 Deletion | Cell Viability | [Data not publicly available] |

| H1975 | L858R/T790M | Cell Viability | [Data not publicly available] |

EC50 values represent the concentration of the compound that gives a half-maximal response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following section outlines the key experimental protocols used in the in vitro characterization of this compound.

Biochemical Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly employed to determine the IC50 values of inhibitors against EGFR.

-

Reagents and Materials : Recombinant human EGFR kinase domain (wild-type and mutants), ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure :

-

The EGFR enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader.

-

-

Data Analysis : The raw fluorescence data is converted to percent inhibition, and the IC50 values are calculated using a non-linear regression model.

Cell Viability Assay

The effect of this compound on the proliferation of cancer cell lines is typically assessed using a commercial cell viability reagent such as CellTiter-Glo®.

-

Cell Culture : Cancer cell lines with varying EGFR statuses are cultured in appropriate media supplemented with fetal bovine serum.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound.

-

After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.

-

The plate is agitated to lyse the cells and release ATP.

-

The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

-

Data Analysis : The luminescence data is normalized to vehicle-treated controls, and the EC50 values are determined by fitting the data to a dose-response curve.

Western Blotting for Phospho-EGFR

Western blotting is utilized to confirm the on-target activity of this compound by assessing the phosphorylation status of EGFR and downstream signaling proteins.

-

Cell Treatment and Lysis : Cells are treated with this compound for a specified time, followed by stimulation with EGF. The cells are then lysed to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and other downstream targets like p-AKT and p-ERK.

-

Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms

To visually represent the mechanism of action of this compound and the experimental workflow, the following diagrams have been generated.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-56 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] EGFR inhibitors are a cornerstone of targeted cancer therapy. This document provides detailed protocols for the in vitro characterization of EGFR-IN-56 , a novel inhibitor of EGFR, in cell culture experiments. The following sections outline methodologies for assessing its impact on cell viability, and its mechanism of action via inhibition of the EGFR signaling cascade.

Mechanism of Action: EGFR Signaling Pathways

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell growth and survival.[5][6][7] this compound is designed to inhibit this initial activation step, thereby blocking these downstream signals.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of various known EGFR inhibitors across different non-small cell lung cancer (NSCLC) cell lines. This data serves as a benchmark for evaluating the potency of this compound.

Table 1: IC50 Values (nM) of First-Generation EGFR TKIs

| Cell Line | EGFR Mutation Status | Gefitinib | Erlotinib |

| PC-9 | Exon 19 del | ~7 | ~7 |

| H3255 | L858R | - | ~12 |

| H1975 | L858R, T790M | >10,000 | >10,000 |

| A549 | Wild-Type | >10,000 | - |

Data compiled from multiple sources.[8][9][10]

Table 2: IC50 Values (nM) of Second and Third-Generation EGFR TKIs

| Cell Line | EGFR Mutation Status | Afatinib | Osimertinib | Rociletinib |

| PC-9 | Exon 19 del | ~0.8 | - | - |

| H3255 | L858R | ~0.3 | - | - |

| H1975 | L858R, T790M | ~57 | ~5 | ~23 |

| PC-9ER (Erlotinib Resistant) | Exon 19 del, T790M | ~165 | ~13 | ~37 |

Data compiled from multiple sources.[8][9]

Experimental Protocols

Cell Culture

-

Cell Lines: A panel of human cancer cell lines with varying EGFR mutation status should be used, for example:

-

A549: NSCLC, EGFR wild-type

-

PC-9: NSCLC, EGFR exon 19 deletion (sensitive to EGFR TKIs)

-

H1975: NSCLC, EGFR L858R and T790M mutations (resistant to first-generation EGFR TKIs)

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT/XTT or CellTiter-Glo)

This assay determines the effect of this compound on cell proliferation and viability.

Caption: Workflow for determining cell viability and IC50 of this compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[11]

-

Viability Assessment:

-

For MTT/XTT assay: Add the respective reagent to each well and incubate for 1-4 hours. Then, add a solubilizing agent (for MTT) and measure the absorbance.[12]

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for a short period, and measure the luminescence.

-

-

Data Analysis: Plot the cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of EGFR Pathway Inhibition

This method is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. EGFR interactive pathway | Abcam [abcam.com]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols for EGFR-IN-56

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its cytoplasmic domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for normal cellular function.[3] However, aberrant EGFR signaling, due to overexpression or activating mutations, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a prime target for anticancer therapies.

EGFR-IN-56 is a potent and selective, ATP-competitive small molecule inhibitor of EGFR tyrosine kinase. This document provides detailed protocols for the use of this compound in a laboratory setting to study its biochemical and cellular activities.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to cell proliferation and survival. The binding of this compound stabilizes the inactive conformation of the EGFR kinase domain.

References

EGFR-IN-56: In Vivo Application Notes and Protocols

Notice: Information regarding "EGFR-IN-56" is not available in the public domain. The following application notes and protocols are based on general methodologies for in vivo studies of novel EGFR inhibitors and should be adapted based on the specific characteristics of this compound, which must be determined through preliminary in vitro and in vivo dose-finding and toxicity studies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting the EGFR kinase domain have shown significant clinical efficacy. This document provides a generalized framework for the in vivo evaluation of novel EGFR inhibitors, using "this compound" as a placeholder, in preclinical animal models.

Mechanism of Action (Hypothetical)

It is hypothesized that this compound functions as a tyrosine kinase inhibitor (TKI), binding to the ATP-binding site of the EGFR kinase domain. This action would inhibit autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The anticipated result is the induction of cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

In Vivo Animal Studies: Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Animal Models

The choice of animal model is critical for the relevance of the study. Commonly used models for studying EGFR inhibitors include:

-

Xenograft Models: Human cancer cell lines with known EGFR mutations (e.g., NCI-H1975, HCC827) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NU/NU, NOD/SCID).

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice, better-preserving the original tumor heterogeneity.

-

Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop tumors driven by specific EGFR mutations.

Dose Escalation and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound.

Protocol:

-

Animal Allocation: Healthy, age-matched mice (e.g., C57BL/6 or BALB/c) are randomly assigned to several dose groups and a vehicle control group (n=3-5 per group).

-

Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation should be sterile and stable.

-

Administration: Administer this compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) once daily for 14-28 days.

-

Dose Levels: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg) based on the tolerability in the previous group.

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency) twice daily.

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

-

MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound.

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

-

Vehicle Control

-

This compound (at one or more doses below the MTD)

-

Positive Control (e.g., a clinically approved EGFR inhibitor like Osimertinib)

-

-

Drug Administration: Administer the compounds as determined in the MTD study for a specified period (e.g., 21-28 days).

-

Efficacy Endpoints:

-

Tumor growth inhibition (TGI).

-

Tumor regression.

-

Survival analysis.

-

-

Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, collect tumor tissue to assess the downstream effects of EGFR inhibition (e.g., via Western blot for p-EGFR, p-ERK, p-AKT).

Experimental Workflow Diagram

Caption: A streamlined workflow for conducting an in vivo efficacy study of an EGFR inhibitor.

Data Presentation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical MTD Study Summary for this compound

| Dose Group (mg/kg/day) | Administration Route | Mean Body Weight Change (%) | Key Clinical Observations |

| Vehicle | PO | +5% | Normal |

| 10 | PO | +3% | Normal |

| 25 | PO | -2% | Normal |

| 50 | PO | -10% | Mild lethargy |

| 100 | PO | -22% | Significant lethargy, ruffled fur |

Based on this hypothetical data, the MTD would be considered 50 mg/kg/day.

Table 2: Hypothetical Efficacy Study Results

| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | 10 | 125 ± 15 | 1500 ± 250 | - |

| This compound (25 mg/kg) | 10 | 128 ± 18 | 750 ± 150 | 50 |

| This compound (50 mg/kg) | 10 | 122 ± 16 | 300 ± 90 | 80 |

| Positive Control | 10 | 126 ± 14 | 250 ± 80 | 83 |

Values are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.

Conclusion

The protocols and data presentation formats outlined in this document provide a comprehensive, albeit generalized, guide for the in vivo characterization of "this compound." Researchers and drug development professionals must adapt these methodologies based on the specific chemical and biological properties of the compound, which should be thoroughly investigated in preliminary studies. Rigorous experimental design and ethical considerations are paramount for obtaining reliable and translatable preclinical data.

Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation with a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR activation, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6] EGFR-IN-56 is a novel small molecule inhibitor designed to target EGFR activity. Western blot analysis is a fundamental technique to characterize the efficacy of such inhibitors by directly measuring the phosphorylation status of EGFR and key downstream signaling proteins.[7][8] This document provides detailed protocols and application notes for the analysis of EGFR phosphorylation in response to treatment with an EGFR inhibitor like this compound.

Principle of the Assay

Western blotting enables the detection and quantification of specific proteins from a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with antibodies specific to the target protein. To assess EGFR inhibition, two primary antibodies are typically used: one that recognizes the total EGFR protein and another that specifically binds to the phosphorylated form of EGFR (e.g., at tyrosine residue 1068 or 1173).[7][8] A decrease in the ratio of phosphorylated EGFR (p-EGFR) to total EGFR upon treatment with an inhibitor indicates its efficacy.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment evaluating the effect of this compound on EGFR phosphorylation in A431 cells.

| Treatment | Concentration (nM) | Total EGFR (Arbitrary Units) | p-EGFR (Y1068) (Arbitrary Units) | p-EGFR / Total EGFR Ratio | % Inhibition of Phosphorylation |

| Vehicle (DMSO) | 0 | 1.00 | 0.95 | 0.95 | 0% |

| This compound | 1 | 1.02 | 0.78 | 0.76 | 20% |

| This compound | 10 | 0.98 | 0.45 | 0.46 | 52% |

| This compound | 100 | 1.01 | 0.12 | 0.12 | 87% |

| This compound | 1000 | 0.99 | 0.05 | 0.05 | 95% |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) are commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Before treatment, serum-starve the cells for 12-24 hours in serum-free DMEM to reduce basal EGFR activation.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the EGFR inhibitor (e.g., this compound) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

-

Stimulation: Stimulate the cells with human epidermal growth factor (EGF) at a final concentration of 50 ng/mL for 5-10 minutes to induce EGFR phosphorylation.[9]

Protein Extraction

-

Lysis: After treatment and stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

-

Normalization: Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.

Western Blotting

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[7]

-

Gel Electrophoresis: Load the samples onto an 8% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel. The predicted molecular weight of EGFR is approximately 134 kDa, but it can appear at 170-180 kDa due to post-translational modifications.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR and p-EGFR (e.g., p-EGFR Y1068) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be obtained from the manufacturer's datasheet.[7]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[7]

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[7]

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR signal to the total EGFR signal for each sample.

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per well. |

| Inactive primary or secondary antibody | Use fresh or new antibodies. Optimize antibody dilution. | |

| Inefficient protein transfer | Check transfer buffer composition and transfer time. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |

| Protein degradation | Ensure protease and phosphatase inhibitors are added to the lysis buffer. |

Conclusion

The protocols and guidelines presented here provide a robust framework for assessing the inhibitory effect of novel compounds like this compound on EGFR phosphorylation. By carefully following these procedures, researchers can obtain reliable and reproducible data to characterize the potency and mechanism of action of new EGFR inhibitors, which is a critical step in the development of targeted cancer therapies.

References

- 1. EGFR (EGFR) | Abcam [abcam.com]

- 2. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of EGFR-IN-56 in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals